2,6-Bis(trifluoromethyl)piperidine hydrochloride
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Overview
Description
2,6-Bis(trifluoromethyl)piperidine hydrochloride is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)piperidine hydrochloride typically involves the introduction of trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Bis(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and pyridines, such as 2,3,5-tris(trifluoromethyl)pyridine and 2,6-difluoropiperidine .
Uniqueness
2,6-Bis(trifluoromethyl)piperidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, enhanced lipophilicity, and potential for diverse chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H10ClF6N |
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Molecular Weight |
257.60 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H |
InChI Key |
QWCGHRBBNWYCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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